Cas no 1017779-79-1 (4-ETHOXY-2,6-DIFLUOROANILINE)

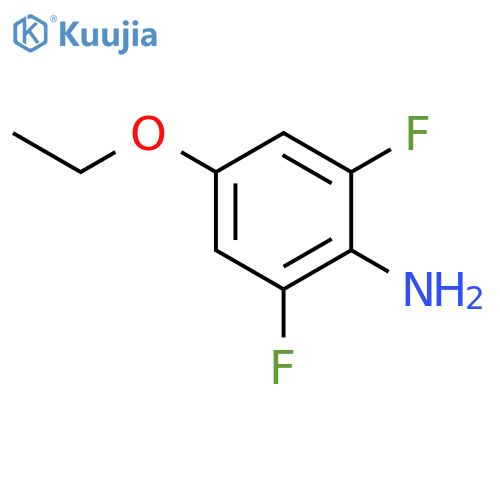

4-ETHOXY-2,6-DIFLUOROANILINE structure

商品名:4-ETHOXY-2,6-DIFLUOROANILINE

CAS番号:1017779-79-1

MF:C8H9F2NO

メガワット:173.159969091415

MDL:MFCD09832394

CID:842546

PubChem ID:20112218

4-ETHOXY-2,6-DIFLUOROANILINE 化学的及び物理的性質

名前と識別子

-

- 4-ETHOXY-2,6-DIFLUOROANILINE

- AKOS006282045

- 2,6-Difluoro-p-phenetidine

- 1017779-79-1

- SCHEMBL8683502

- CS-0329866

- DTXSID301301494

- 4-Ethoxy-2,6-difluorobenzenamine

- JS-4795

- DB-367736

- 4-Ethoxy-2,6-difluoroaniline,

- MFCD09832394

-

- MDL: MFCD09832394

- インチ: InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3

- InChIKey: WEVYXUJTENEFCM-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=C(C(=C1)F)N)F

計算された属性

- せいみつぶんしりょう: 173.06522023g/mol

- どういたいしつりょう: 173.06522023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 35.2Ų

4-ETHOXY-2,6-DIFLUOROANILINE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB264206-1 g |

4-Ethoxy-2,6-difluoroaniline; 97% |

1017779-79-1 | 1g |

€371.10 | 2023-04-27 | ||

| 1PlusChem | 1P0095BU-1g |

4-Ethoxy-2,6-difluoroaniline, |

1017779-79-1 | 1g |

$297.00 | 2023-12-27 | ||

| abcr | AB264206-1g |

4-Ethoxy-2,6-difluoroaniline, 97%; . |

1017779-79-1 | 97% | 1g |

€370.40 | 2025-02-15 | |

| Ambeed | A914910-1g |

4-Ethoxy-2,6-difluoroaniline |

1017779-79-1 | 95+% | 1g |

$410.0 | 2024-08-02 | |

| A2B Chem LLC | AE26010-1g |

4-Ethoxy-2,6-difluoroaniline |

1017779-79-1 | 1g |

$307.00 | 2024-04-20 | ||

| 1PlusChem | 1P0095BU-5g |

4-Ethoxy-2,6-difluoroaniline, |

1017779-79-1 | 5g |

$976.00 | 2023-12-27 | ||

| Apollo Scientific | PC303127-1g |

4-Ethoxy-2,6-difluoroaniline |

1017779-79-1 | 97% | 1g |

£186.00 | 2025-02-21 | |

| Apollo Scientific | PC303127-5g |

4-Ethoxy-2,6-difluoroaniline |

1017779-79-1 | 97% | 5g |

£651.00 | 2025-02-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H31722-250mg |

4-Ethoxy-2,6-difluoroaniline, 97% |

1017779-79-1 | 97% | 250mg |

¥2281.00 | 2023-03-02 | |

| A2B Chem LLC | AE26010-5g |

4-Ethoxy-2,6-difluoroaniline |

1017779-79-1 | 5g |

$974.00 | 2024-04-20 |

4-ETHOXY-2,6-DIFLUOROANILINE 関連文献

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

1017779-79-1 (4-ETHOXY-2,6-DIFLUOROANILINE) 関連製品

- 470702-37-5(4-Ethoxy-2-fluoroaniline)

- 151414-47-0(2,6-Difluoro-4-methoxyaniline)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1017779-79-1)4-ETHOXY-2,6-DIFLUOROANILINE

清らかである:99%

はかる:1g

価格 ($):369.0